molecular formula C14H13NO3 B12574537 2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- CAS No. 335590-84-6

2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)-

Cat. No.: B12574537
CAS No.: 335590-84-6
M. Wt: 243.26 g/mol
InChI Key: ACYUZGSIDAUCIV-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- is a complex organic compound characterized by its unique structure, which includes a cyclopentenone ring, hydroxyl groups, and an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with cyclopentenone precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the required purity standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles for substitution reactions like halogens or nitro groups. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the precise molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- include other indole derivatives and cyclopentenone-containing molecules. Examples include:

  • Indole-3-carbinol
  • 2-Cyclopenten-1-one, 3-(1H-indol-3-yl)-
  • 2-Hydroxy-3-(1H-indol-3-yl)propanoic acid

Uniqueness

The uniqueness of 2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

CAS No.

335590-84-6

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)cyclopent-2-en-1-one

InChI

InChI=1S/C14H13NO3/c16-7-8-5-12(17)14(18)13(8)10-6-15-11-4-2-1-3-9(10)11/h1-4,6,8,15-16,18H,5,7H2

InChI Key

ACYUZGSIDAUCIV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C(C1=O)O)C2=CNC3=CC=CC=C32)CO

Origin of Product

United States

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